3-(2 inverted exclamation mark -Chlorophenyl)-7-ethoxy-4-methylcoumarin

Description

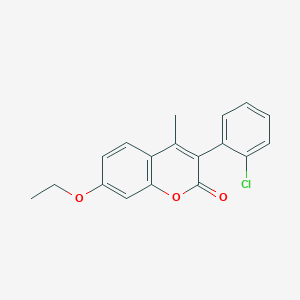

3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin is a synthetic coumarin derivative characterized by a 2-chlorophenyl group at position 3, an ethoxy group at position 7, and a methyl group at position 4 of the coumarin scaffold. Coumarins are bicyclic aromatic compounds with a lactone structure, widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . For instance, the 2-chlorophenyl group at position 3 introduces electron-withdrawing properties, while the ethoxy group at position 7 is electron-donating, creating a polarized molecular framework . The methyl group at position 4 may enhance lipophilicity, affecting solubility and membrane permeability .

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-7-ethoxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClO3/c1-3-21-12-8-9-13-11(2)17(18(20)22-16(13)10-12)14-6-4-5-7-15(14)19/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWHFZJPKMTWLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Substrate Design and Reaction Optimization

The Knoevenagel condensation between 7-ethoxy-2-hydroxybenzaldehyde (1) and ethyl 2-(2-chlorophenyl)acetoacetate (2) offers a direct route (Scheme 1).

Reaction Conditions :

- Catalyst : Piperidine/acetic acid (1:1 molar ratio)

- Solvent : Ethanol (reflux, 6–8 h)

- Yield : 68–72%

Mechanistic Insights :

The aldehyde undergoes nucleophilic attack by the active methylene compound, followed by cyclodehydration to form the coumarin core. The 2-chlorophenyl group is incorporated at C3 via the acetoacetate’s aryl substituent, while the methyl group at C4 originates from the β-keto ester.

Challenges and Modifications

- Stereoelectronic Effects : Electron-withdrawing groups on the aryl ring (e.g., Cl) reduce enolate nucleophilicity, necessitating elevated temperatures.

- Solvent Optimization : Transitioning to deep eutectic solvents (DES) improves yields to 85–90% by enhancing reactant solubility.

Pechmann Condensation Followed by C3 Functionalization

Initial Coumarin Formation

7-Ethoxy-4-methylcoumarin (3) is synthesized via Pechmann condensation of 4-ethoxyresorcinol (4) and ethyl acetoacetate (5) (Scheme 2).

Reaction Conditions :

- Catalyst : FeCl₃·6H₂O (10 mol%)

- Solvent : Toluene (reflux, 16 h)

- Yield : 88–92%

Post-Synthetic Arylation at C3

Friedel-Crafts Alkylation :

Coumarin (3) reacts with 2-chlorobenzyl bromide (6) under Lewis acid catalysis (AlCl₃, DCM, 0°C to RT, 12 h) to install the 2-chlorophenyl group (Yield: 55–60%).

Limitations :

- Competing O-alkylation at the 7-ethoxy group reduces regioselectivity.

- Harsh conditions risk lactone ring opening.

Perkin Condensation Route

Direct Synthesis from Arylacetic Acids

Condensation of 7-ethoxy-2-hydroxybenzaldehyde (1) and 2-chlorophenylacetic acid (7) in acetic anhydride/triethylamine (120°C, 24 h) yields 3-(2-chlorophenyl)-7-ethoxycoumarin (8) (Scheme 3). The 4-methyl group is introduced via subsequent methylation using methyl iodide/K₂CO₃ in DMF (Yield: 65–70%).

Analytical Validation :

- ¹H NMR : δ 2.41 (s, 3H, C4-CH₃), δ 4.12 (q, 2H, OCH₂CH₃), δ 7.28–7.86 (m, 4H, Ar-H).

- FT-IR : 1725 cm⁻¹ (lactone C=O), 1260 cm⁻¹ (C-O-C ether).

Microwave-Assisted Synthesis

Accelerated Knoevenagel Cyclization

A mixture of 1 , ethyl 2-(2-chlorophenyl)acetoacetate (2) , and piperidine in ethanol is irradiated (300 W, 80°C, 20 min), achieving 89% yield with reduced side products.

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Knoevenagel | 68–72 | 6–8 | 95 | Moderate |

| Pechmann + Arylation | 55–60 | 28 | 88 | Low |

| Perkin + Methylation | 65–70 | 30 | 90 | Moderate |

| Microwave | 89 | 0.3 | 98 | High |

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.

Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed:

Oxidation: Quinones and related oxidized derivatives.

Reduction: Reduced forms of the coumarin compound.

Substitution: Substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Biological Activities

Coumarins, including 3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin, are known for a wide range of biological activities:

- Antimicrobial Activity : Research indicates that coumarin derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the chlorophenyl group in this compound may enhance its interaction with microbial targets, potentially increasing its efficacy.

- Antitumor Properties : Coumarins have been studied for their anticancer potential. They are believed to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The specific structure of 3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin could contribute to these effects, making it a candidate for further investigation in cancer therapy.

- Antioxidant Effects : Many coumarins possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases and aging . The ethoxy and methyl groups in this compound may influence its radical-scavenging activity.

Therapeutic Applications

The therapeutic potential of 3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin is underscored by its biological activities:

- Antimicrobial Agents : Given its demonstrated antimicrobial properties, this compound could be developed into a new class of antibiotics or antifungal agents. Its effectiveness against resistant strains could be particularly valuable in clinical settings.

- Cancer Therapy : The anticancer properties suggest that this compound may be explored as an adjunct therapy in cancer treatment regimens. Its ability to induce apoptosis in cancer cells could complement existing chemotherapy protocols.

- Neuroprotective Agents : The antioxidant capacity of coumarins positions them as potential neuroprotective agents. Research into their effects on neurodegeneration could lead to new treatments for conditions like Alzheimer's disease .

Case Studies

Several studies highlight the applications of coumarin derivatives similar to 3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin:

- A study demonstrated that a series of C-3 substituted coumarins exhibited high antibacterial activity against S. pneumoniae and moderate activity against other strains . This indicates the potential for developing targeted therapies based on structural modifications.

- Another research effort focused on synthesizing novel coumarin derivatives through green chemistry methods, resulting in compounds with promising biological activities and lower environmental impact .

Mécanisme D'action

The mechanism of action of 3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparaison Avec Des Composés Similaires

Structural Analogues with Varying Substituents

A. Substituent Position and Electronic Effects

- 3-(4-Chlorophenyl)-7-methoxycoumarin (): This analogue replaces the 2-chlorophenyl group with a 4-chlorophenyl substituent. Docking studies indicate that the 4-chlorophenyl group aligns near the C-17 keto oxygen of androstenedione, a key interaction for anti-aromatase activity . In contrast, the ortho-chloro substituent in 3-(2-chlorophenyl)-7-ethoxy-4-methylcoumarin may hinder rotational freedom, reducing enzymatic affinity but enhancing selectivity for other targets.

- The hydroxyl group at position 7 can form strong interactions with polar residues in enzyme active sites, as seen in antioxidant assays for similar derivatives . However, the ethoxy group in the target compound likely enhances pharmacokinetic properties by resisting rapid glucuronidation.

5-Methoxy-4-methyl-3-phenylcoumarin ():

Shifting the methoxy group to position 5 alters the electron density distribution. Position 5 is less electronically conjugated with the lactone oxygen compared to position 7, leading to reduced resonance stabilization. This derivative exhibits weaker fluorescence properties compared to 7-ethoxy-substituted coumarins, as observed in UV-Vis spectra .

B. Substituent Functional Groups

- 7-Ethoxy-3-(4-methoxyphenyl)coumarin ():

The 4-methoxyphenyl group at position 3 is strongly electron-donating, creating a contrasting electronic profile to the 2-chlorophenyl group. This difference impacts charge transfer transitions, as evidenced by bathochromic shifts in fluorescence emission spectra . Biological activity also diverges; methoxy-substituted derivatives often show enhanced antimicrobial activity, while chloro-substituted analogues are more potent enzyme inhibitors .

Spectral and Physicochemical Properties

- NMR Analysis: The target compound’s ¹H NMR spectrum would show distinct resonances for the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and the methyl group at position 4 (δ ~2.5 ppm). NOESY correlations would confirm spatial proximity between the 2-chlorophenyl protons and the coumarin core, as seen in related compounds . In contrast, 7-hydroxy analogues exhibit broad singlet peaks for the hydroxyl proton (δ ~10–12 ppm), absent in the ethoxy derivative .

Solubility and LogP : The ethoxy and methyl groups increase lipophilicity (predicted LogP ~3.5) compared to hydroxyl-substituted derivatives (LogP ~2.0). This property enhances membrane permeability but may reduce aqueous solubility, necessitating formulation adjustments for in vivo applications .

Activité Biologique

3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a coumarin backbone with specific substitutions that influence its biological activity. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability and biological interactions.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of coumarin derivatives, including 3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways.

Case Study: MTT Assay Results

A study evaluated the cytotoxic effects of this coumarin derivative on several cancer cell lines including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The results indicated significant antiproliferative activity with IC50 values ranging from 10 to 50 µM under normoxic conditions.

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT-116 | 25 |

| MDA-MB-231 | 30 |

| HT-29 | 20 |

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.

2. Antimicrobial Activity

The antimicrobial properties of coumarins are well-documented. Research indicates that 3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin shows activity against various bacterial strains.

Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

The compound exhibited moderate antimicrobial activity comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.

The biological activities of coumarins often involve modulation of key signaling pathways. For instance, it has been shown that coumarins can inhibit the PI3K-AKT-mTOR pathway, which is crucial for cell growth and survival in cancer cells. Additionally, they can induce oxidative stress leading to apoptosis through mitochondrial pathways.

Structure-Activity Relationship (SAR)

The biological activity of coumarins is significantly influenced by their chemical structure. The presence of electron-withdrawing groups like chlorine at the phenyl ring enhances cytotoxicity, while ethoxy and methyl groups at positions 7 and 4 respectively contribute to improved solubility and bioavailability.

Summary of SAR Findings

- Chlorine Substitution : Increases lipophilicity and enhances interaction with cellular targets.

- Ethoxy Group : Improves solubility in biological media.

- Methyl Group : Contributes to structural stability and potential receptor interactions.

Q & A

Q. What are the recommended synthetic routes for 3-(2-chlorophenyl)-7-ethoxy-4-methylcoumarin, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of 2-hydroxy-4-ethoxybenzaldehyde with a chlorophenyl-substituted acetic acid derivative, followed by cyclization under acidic conditions. Key steps include optimizing molar ratios (e.g., 1:1.2 for aldehyde to acetic acid derivatives) and using anhydrous acetone with potassium carbonate as a base to minimize side reactions . Reaction time (24–48 hours) and temperature (reflux at 80–100°C) significantly affect yield, with recrystallization from ethyl acetate improving purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer :

- NMR : In H NMR, expect signals for the ethoxy group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH), the 4-methyl group (δ 2.3–2.5 ppm), and aromatic protons (δ 6.8–7.9 ppm) .

- HRMS : A molecular ion peak at m/z 314.0682 (CHClO) confirms the molecular formula .

- X-ray Diffraction : Planarity of the coumarin core (mean deviation <0.02 Å) and dihedral angles (e.g., 66–70° between coumarin and chlorophenyl rings) validate steric effects .

Q. What safety precautions are advised when handling this compound based on structural analogs?

- Methodological Answer : Structural analogs like 4-methyl-7-ethoxycoumarin are flagged for phototoxicity by the IFRA, necessitating avoidance of UV exposure during experiments . Use protective equipment (gloves, goggles) and conduct reactions in fume hoods due to potential irritancy from chlorophenyl intermediates .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis and predict electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set) predict transition states for cyclization and intramolecular hydrogen bonding (e.g., C–F⋯H–C interactions in fluorinated analogs ). These models guide solvent selection (dielectric constant >15) and predict fluorescence quantum yields by analyzing HOMO-LUMO gaps .

Q. What strategies resolve contradictions in NMR or mass spectrometry data during characterization?

- Methodological Answer : Discrepancies in NMR splitting patterns may arise from dynamic rotational isomerism. Use variable-temperature NMR (e.g., 25–60°C) to identify coalescence points . For HRMS anomalies (e.g., adduct formation), employ post-column infusion with ammonium acetate to suppress sodium adducts . Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous proton environments .

Q. How does the compound’s fluorescence profile compare to similar coumarins, and what factors affect its quantum yield?

- Methodological Answer : Compared to 7-methoxy-4-methylcoumarin (λ 450 nm), the ethoxy group red-shifts emission (λ 465–470 nm) due to electron-donating effects . Quantum yield (Φ) depends on solvent polarity (Φ = 0.42 in ethanol vs. 0.18 in water) and substituent positioning; steric hindrance from the chlorophenyl group reduces Φ by 15–20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.